Terminal Tosylate Functional Group Enables SN2 Conjugation Chemistry Not Accessible to Carboxylic Acid- or Amine-Terminated Analogs
Pomalidomide-PEG2-Tos features a terminal p-toluenesulfonate (tosyl) group, a labile leaving group with pKa of conjugate acid (p-toluenesulfonic acid) approximately -2.8, enabling SN2 nucleophilic substitution with a broad range of nucleophiles (amines, thiols, alkoxides) under mild basic conditions . In contrast, Pomalidomide-PEG2-CO2H (Sigma-Aldrich 901526) bears a terminal carboxylic acid (pKa ~4-5) requiring carbodiimide-mediated amide coupling, while Pomalidomide-PEG2-NH2 hydrochloride (Sigma-Aldrich 901513) provides amine reactivity only toward carboxyl- or activated ester-bearing target ligands . Pomalidomide-PEG2-azide (Sigma-Aldrich 903833) is restricted to copper-catalyzed or strain-promoted click chemistry [1].
| Evidence Dimension | Terminal Functional Group and Reaction Compatibility |
|---|---|
| Target Compound Data | Tosylate (p-toluenesulfonate); reactive toward amines, thiols, alkoxides via SN2 substitution |
| Comparator Or Baseline | Pomalidomide-PEG2-CO2H: carboxylic acid (requires carbodiimide coupling to amines); Pomalidomide-PEG2-NH2: primary amine (requires carboxyl partner); Pomalidomide-PEG2-azide: azide (requires click chemistry with alkyne partner) |
| Quantified Difference | Tosylate enables direct SN2 displacement without activation reagents; conjugate acid pKa difference of ~6.8-7.8 log units versus carboxylic acid, corresponding to >10^6 fold difference in leaving group ability |
| Conditions | Functional group classification and synthetic utility; derived from vendor technical datasheets and standard organic chemistry principles |
Why This Matters
For procurement, this functional group distinction determines whether a given synthetic route is feasible without purchasing additional activation reagents, and whether a pre-existing target ligand library with specific functional handles (e.g., free amines for direct alkylation) can be employed without re-synthesis of the targeting moiety.
- [1] Sigma-Aldrich. Pomalidomide-PEG2-azide (903833) Product Page. Functional group: azide. CAS 2267306-14-7. View Source
